molecular formula C19H21N3O5S B2551370 N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide CAS No. 1189946-86-8

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide

Cat. No. B2551370
M. Wt: 403.45
InChI Key: DKAZQPRFAFDXLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. In the first study, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituents on the benzothiazole moiety . Another study reported the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives by evaluating their anti-inflammatory and antioxidant activities . Additionally, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized through the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, which were then screened for antifungal activity . Lastly, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved through the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride, with its structure confirmed by various analytical methods .

Molecular Structure Analysis

The molecular structures of the synthesized acetamides were characterized using different analytical techniques. X-ray crystallography was used to determine the crystal structure of the compounds, revealing that one of the compounds crystallizes in the triclinic system while another in the monoclinic system . The nature of hydrogen bonding interactions was also elucidated, showing that water can act as a bridge in forming hydrogen bonds in one of the studied compounds . Density functional theory (DFT) calculations were carried out to further understand the molecular structure and properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the acetamide derivatives were primarily condensation and cyclization reactions. The formation of hydrogen-bonded rings and dimers through intermolecular hydrogen bonding interactions was a significant aspect of the chemical behavior of these compounds . The unexpected formation of a thiadiazol derivative instead of the desired thiosemicarbazide derivative during one of the syntheses highlights the complexity and unpredictability of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized acetamides were inferred from their molecular structures and the nature of their hydrogen bonding. The photophysical properties of the acetamide crystals were studied, which are influenced by the hydrogen bond associations . The antioxidant and anti-inflammatory properties of the synthesized compounds were evaluated through various assays, with some compounds exhibiting good efficacy in these activities . The antifungal activity of the synthesized compounds was also assessed, with some showing appreciable activity against specific fungal strains .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Research on related compounds, such as various acetamide derivatives, has demonstrated the use of carbodiimide condensation and other catalytic methods for efficient synthesis. These methods highlight the versatility and adaptability of synthetic routes for creating complex molecular structures with potential biological activities (Yu et al., 2014).
  • Structural Characterization : Studies also include detailed structural analysis through IR, NMR, and X-ray diffraction techniques, providing a comprehensive understanding of the molecular geometry and electronic structure of these compounds. This foundational knowledge is crucial for predicting and rationalizing their biological functions and potential therapeutic applications (Ismailova et al., 2014).

Potential Biological Activities

  • Antitumor Activity : Some acetamide derivatives have been synthesized and screened for their antitumor activities against various cancer cell lines. These studies reveal promising avenues for the development of new anticancer agents, with some compounds showing considerable activity and inducing apoptosis in cancer cells (Yurttaş et al., 2015).
  • Antioxidant Properties : The antioxidant potential of certain derivatives has also been explored, indicating that these compounds could play a role in protecting against oxidative stress-related cellular damage. This activity is crucial for developing therapeutic agents aimed at treating diseases associated with oxidative stress (Ahmad et al., 2012).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-19(23)12-18-21-14-5-3-4-6-17(14)28(24,25)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAZQPRFAFDXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide

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